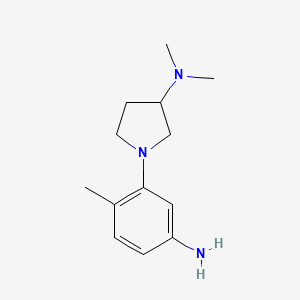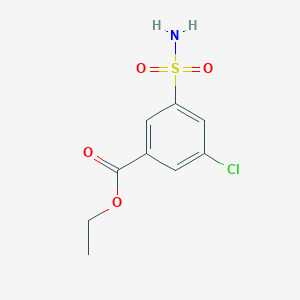
5-氯-6-(吡咯烷-1-基)嘧啶-4-胺
描述
5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C8H11ClN4 and its molecular weight is 198.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
吡咯烷酮衍生物,例如 5-氯-6-(吡咯烷-1-基)嘧啶-4-胺,已被鉴定为有效的抗菌剂。 它们的结构使它们能够与细菌细胞壁相互作用并破坏重要的过程,从而抑制细菌生长 .
抗癌活性
该化合物在抗癌研究中已显示出希望。 它被用于合成吡咯并[2,3-d]嘧啶衍生物,这些衍生物已证明对各种癌细胞系具有细胞毒性作用。 这些衍生物可以诱导肿瘤细胞凋亡,使其成为癌症研究中宝贵的资产 .
抗炎活性
吡咯烷酮衍生物的抗炎特性使其适合开发新型抗炎药物。 它们可以调节身体的炎症反应,缓解关节炎和其他慢性炎症性疾病 .
抗抑郁活性
研究表明,像 5-氯-6-(吡咯烷-1-基)嘧啶-4-胺 这样的化合物可以作为开发新型抗抑郁剂的基础。 它们影响神经递质水平的能力可能对治疗情绪障碍有益 .
生物碱和异常氨基酸的合成
该化合物用于合成各种生物碱和异常β-氨基酸,例如他汀类衍生物。 这些在制药中很重要,可以导致新药的开发 .
药物化学中的作用
作为一种通用的先导化合物,5-氯-6-(吡咯烷-1-基)嘧啶-4-胺在药物化学中发挥着重要作用。 它作为合成多种药物的中间体,展示了它在药物发现和开发中的重要性 .
作用机制
Target of Action
It is known that similar 2-aminopyrimidine derivatives have shown activity against organisms causing diseases like sleeping sickness and malaria .
Mode of Action
It’s worth noting that similar compounds have been found to exhibit antitrypanosomal and antiplasmodial activities .
Result of Action
Similar compounds have shown to exhibit antitrypanosomal and antiplasmodial activities .
生化分析
Biochemical Properties
5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with enzymes such as mitochondrial complex I electron transport inhibitors, which are crucial for cellular respiration and energy production . The interaction between 5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine and these enzymes involves binding to the active site, thereby inhibiting their activity and affecting the overall biochemical pathways within the cell.
Cellular Effects
The effects of 5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the mitochondrial electron transport chain, leading to alterations in ATP production and cellular energy metabolism . Additionally, 5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, leading to their inhibition or activation depending on the context . This binding can result in conformational changes in the enzyme structure, affecting their catalytic activity. Additionally, 5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine can change over time due to factors such as stability and degradation. The compound is generally stable when stored in dark places and under inert atmospheres at low temperatures . Over extended periods, it may undergo degradation, leading to a reduction in its efficacy. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models, where it continues to influence cellular metabolism and gene expression over time.
Dosage Effects in Animal Models
The effects of 5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular respiration and energy production. At higher doses, it can lead to toxic or adverse effects, including cellular apoptosis and tissue damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its beneficial effects.
Metabolic Pathways
5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine is involved in several metabolic pathways, particularly those related to mitochondrial function and energy metabolism. The compound interacts with enzymes and cofactors involved in the electron transport chain, affecting metabolic flux and the levels of various metabolites . These interactions can lead to changes in cellular energy balance and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, 5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects . The distribution of the compound within tissues can also influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine is crucial for its activity and function. The compound is often directed to specific compartments or organelles within the cell, such as mitochondria, where it can interact with target enzymes and proteins . Targeting signals and post-translational modifications play a role in directing the compound to these specific locations, thereby influencing its overall activity and efficacy.
属性
IUPAC Name |
5-chloro-6-pyrrolidin-1-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4/c9-6-7(10)11-5-12-8(6)13-3-1-2-4-13/h5H,1-4H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWABFOYIRULEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


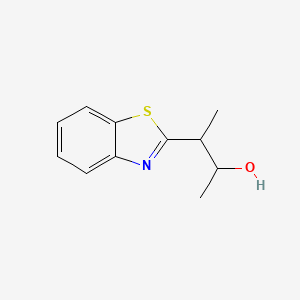
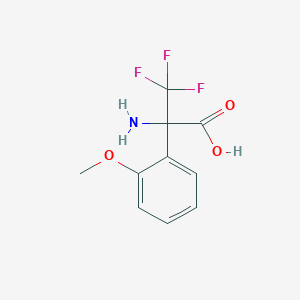
![tert-butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate](/img/structure/B1529441.png)
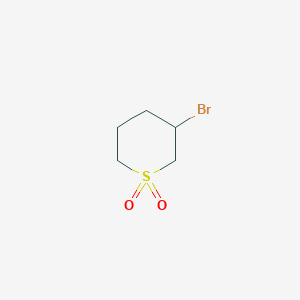

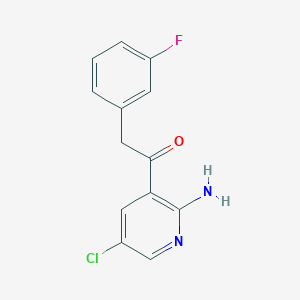


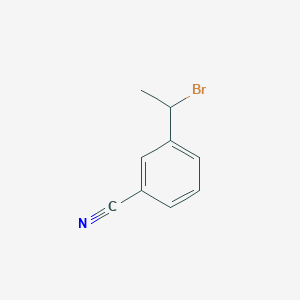

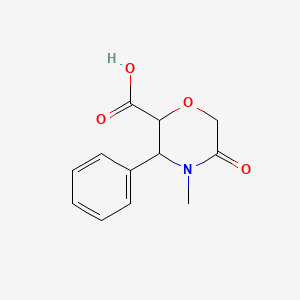
![2,6-Dioxaspiro[4.5]decan-9-ol](/img/structure/B1529457.png)
